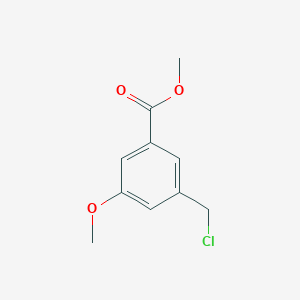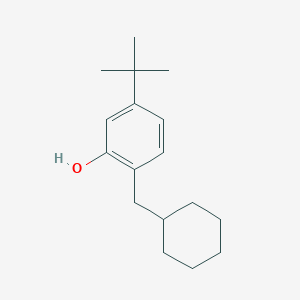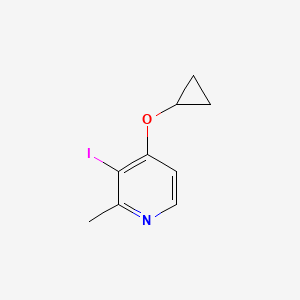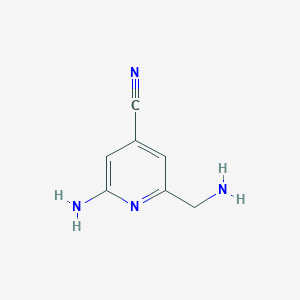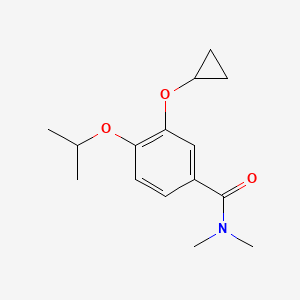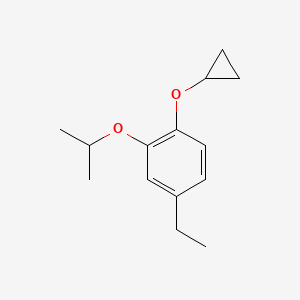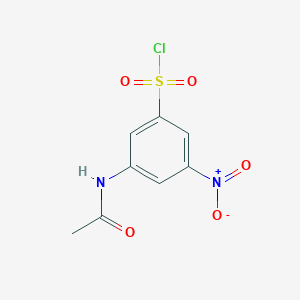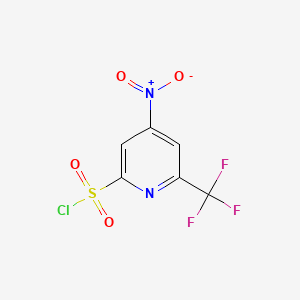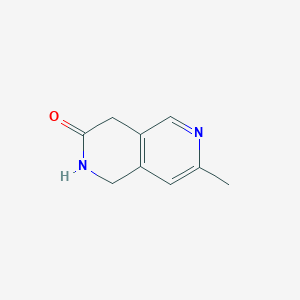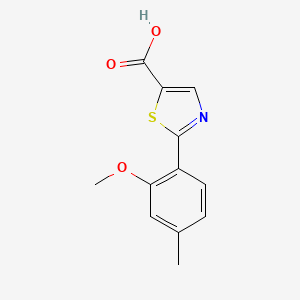
2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole carboxylic acids This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid typically involves the condensation of 2-methoxy-4-methylbenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the thiazole ring. The final step involves the oxidation of the thiazole derivative to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methyl substituents but lacks the thiazole ring and carboxylic acid group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but differs in the presence of an amino group and dimethylaniline moiety.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a methoxyphenyl group but differs in the presence of a boronic ester group.
Uniqueness
2-(2-Methoxy-4-methyl-phenyl)-thiazole-5-carboxylic acid is unique due to the combination of its thiazole ring and carboxylic acid group, which confer distinct chemical properties and potential biological activities. The presence of the methoxy and methyl groups further enhances its versatility in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C12H11NO3S |
|---|---|
Peso molecular |
249.29 g/mol |
Nombre IUPAC |
2-(2-methoxy-4-methylphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C12H11NO3S/c1-7-3-4-8(9(5-7)16-2)11-13-6-10(17-11)12(14)15/h3-6H,1-2H3,(H,14,15) |
Clave InChI |
DHUFYOCYULNHPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=NC=C(S2)C(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


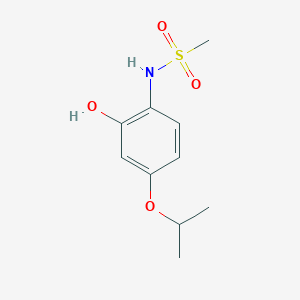

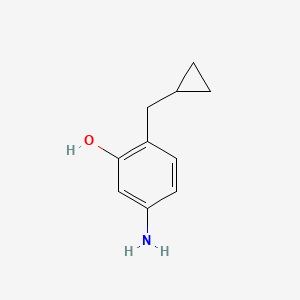
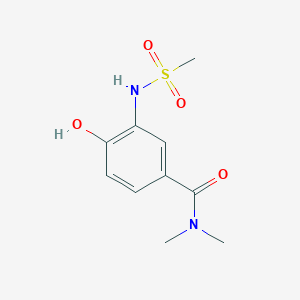
![3-Amino-5-[3-[(tert-butoxycarbonyl)amino]propyl]pyridine-2-carboxylic acid](/img/structure/B14844842.png)
